![molecular formula C10H13N5O5 B1215949 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One CAS No. 29851-57-8](/img/structure/B1215949.png)
6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nucleoside analogues often involves complex reactions to incorporate various functional groups into the purine ring system. For example, the synthesis of a related compound involved regioselective epoxide ring-opening reactions under the action of adenine, yielding a specific dihydrochloride product after purification by column chromatography and recrystallization, characterized by 1H-NMR, 13C-NMR, IR spectroscopy, HRMS, and X-ray (Iusupov et al., 2022).
Molecular Structure Analysis
The molecular structure of nucleoside analogues is critical for their biological activity. X-ray diffraction studies provide detailed insights into their molecular and crystal structure. For instance, a study detailed the crystallization of a nucleoside analogue in the triclinic space group P1, revealing the chair conformation of oxathiane rings and the anti orientation of purine bases with respect to sugar moieties, highlighting the importance of hydrogen bonding in stabilizing the structure (Mazumder et al., 2001).
Chemical Reactions and Properties
Nucleoside analogues undergo various chemical reactions, including alkylation, to introduce different substituents, which can significantly affect their biological activity and stability. For example, the alkylation of 6-amino-7H-purin-8(9H)-thione with specific reagents can lead to the formation of N9-substituted derivatives with enhanced properties (Janeba et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the application and handling of these compounds. Detailed analysis using techniques like IR, NMR, and X-ray diffraction helps in understanding these aspects thoroughly.
Chemical Properties Analysis
The chemical properties, including reactivity under various conditions, tautomerism, and the ability to form hydrogen bonds, are essential for the biological activity and therapeutic potential of nucleoside analogues. For instance, vibrational spectroscopy and molecular docking studies offer insights into the electronic properties, reactive sites, and potential drug interactions of these compounds (Rizwana et al., 2020).
Applications De Recherche Scientifique
Synthetic and Medicinal Chemistry Applications
Heterocyclic Compounds in Drug Design : Five-membered heterocycles, including furan and thiophene, are key in drug design, serving as structural units in bioactive molecules. The review by Ostrowski (2022) emphasizes the significance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides, demonstrating the relevance of such structures in the development of antiviral, antitumor, and other therapeutic agents Ostrowski, 2022.
Tautomerism in Nucleic Acids : The study by Person et al. (1989) investigates tautomeric equilibria of purine and pyrimidine bases, highlighting how molecular interactions affect these equilibria. This research provides foundational knowledge on the behavior of nucleic acid bases, which is crucial for understanding the biological activities of nucleoside and nucleotide analogs, including compounds with structures similar to the one Person et al., 1989.
Oxazolone Moieties in Pharmacology : Kushwaha and Kushwaha (2021) review the pharmacological activities of oxazolone derivatives, noting their antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and functionalization of oxazolone rings, a process possibly relevant to modifying compounds like 6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One, are discussed Kushwaha & Kushwaha, 2021.
Biomimetic Studies and Organic Synthesis : Che et al. (2011) focus on metalloporphyrin-catalyzed C-H bond functionalization, a critical review that outlines synthetic approaches to modifying saturated C-H bonds, including hydroxylation and amination. Such chemical transformations could be applicable in the functionalization of complex molecules, including nucleoside analogs Che et al., 2011.
Bioactive Heterocyclic Compounds : Fatykhov et al. (2020) review synthetic approaches to unsymmetrically substituted 5,7-dihydroxycoumarins, illustrating the challenge and strategies in selectively modifying hydroxy groups of coumarin cores. This review underscores the complexity and significance of precise chemical modifications in the synthesis of bioactive compounds Fatykhov et al., 2020.
Propriétés
Numéro CAS |
29851-57-8 |
|---|---|
Nom du produit |
6-Azanyl-9-[(2r,3r,4s,5r)-3,4-Dihydroxy-5-(Hydroxymethyl)oxolan-2-Yl]-7h-Purin-8-One |
Formule moléculaire |
C10H13N5O5 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
UEHOMUNTZPIBIL-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |
Synonymes |
8-hydroxyadenosine 8-OH-A 8-oxoadenosine 8-oxoAdo |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



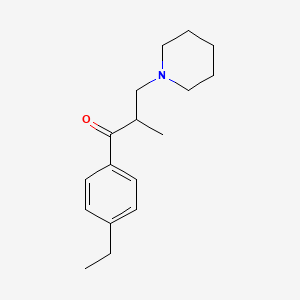
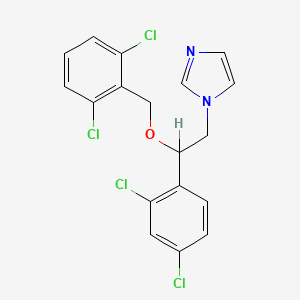
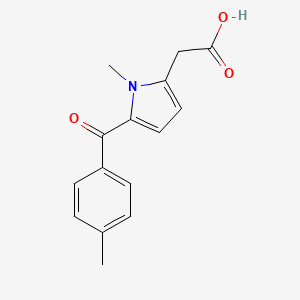
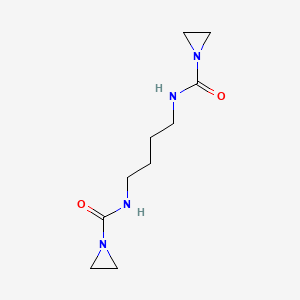
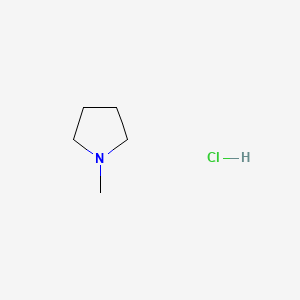
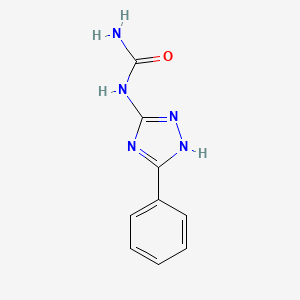
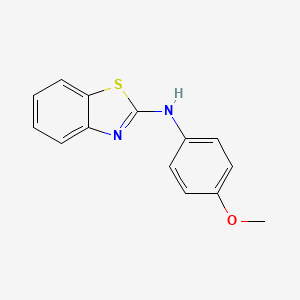
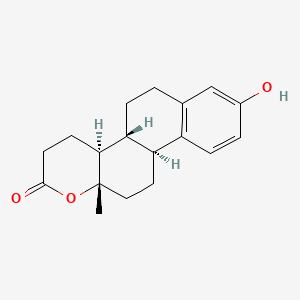
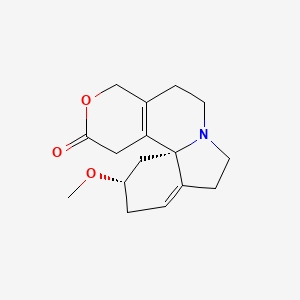
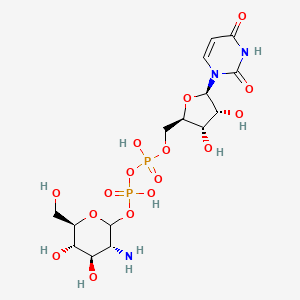
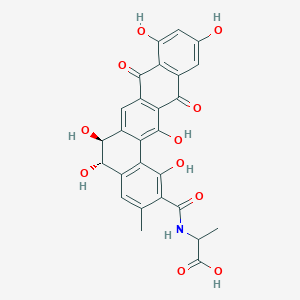
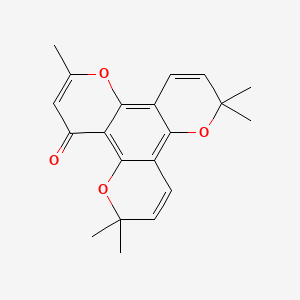
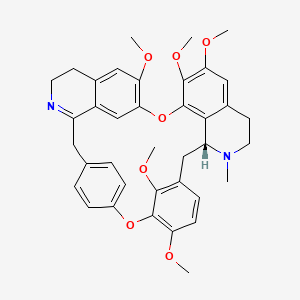
![[(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate](/img/structure/B1215890.png)